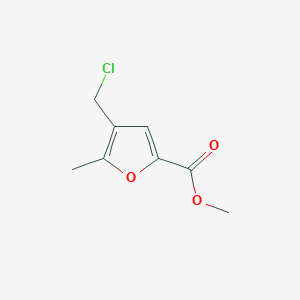

Methyl 4-(chloromethyl)-5-methyl-2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQLZOXWRIQRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358767 | |

| Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98490-89-2 | |

| Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformations of Methyl 4 Chloromethyl 5 Methyl 2 Furoate

Nucleophilic Substitution Chemistry at the Chloromethyl Group

The chlorine atom in the chloromethyl group of methyl 4-(chloromethyl)-5-methyl-2-furoate is a good leaving group, making the adjacent carbon atom an electrophilic center ripe for nucleophilic attack. This reactivity is central to the synthetic utility of the compound.

Displacement Reactions with Nitrogen-Containing Nucleophiles (e.g., Azide)

The chloromethyl group readily undergoes displacement reactions with various nitrogen-containing nucleophiles. A prominent example is the reaction with sodium azide (B81097) to introduce an azido (B1232118) group. This transformation is a key step in the synthesis of more complex nitrogen-containing heterocyclic compounds. The reaction proceeds via a standard SN2 mechanism, where the azide anion acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion.

This reaction is foundational for creating compounds with potential applications in medicinal chemistry. For instance, the resulting azidomethyl derivative can be further elaborated through click chemistry or reduction to the corresponding amine, opening pathways to a diverse array of functionalized molecules.

Alkylation Reactions with Oxygen Nucleophiles (e.g., Phenols)

Oxygen-based nucleophiles, such as phenols, can also displace the chloride in this compound. This O-alkylation reaction results in the formation of an ether linkage. The reaction typically requires a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

The efficiency of this alkylation can be influenced by the electronic properties of the phenol. Electron-donating groups on the phenolic ring enhance its nucleophilicity, leading to faster reaction rates. Conversely, electron-withdrawing groups diminish the nucleophilicity of the phenol, potentially requiring more stringent reaction conditions.

Detailed Kinetic and Thermodynamic Studies of SN2 Processes

While specific kinetic and thermodynamic data for this compound are not extensively reported in readily available literature, the principles of SN2 reactions provide a solid framework for understanding its reactivity. The rate of these reactions is dependent on the concentrations of both the furoate ester and the incoming nucleophile.

Factors that influence the energetics of the SN2 transition state include the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles will lead to a lower activation energy and a faster reaction rate. The stability of the chloride leaving group also contributes to the feasibility of the substitution. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus preserving its reactivity.

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring in Furoate Esters

The furan ring in this compound possesses aromatic character and can participate in reactions typical of aromatic systems, notably electrophilic aromatic substitution. However, the substituents on the ring significantly modulate its reactivity.

Electrophilic Aromatic Substitution Patterns on the Furan Core

Furan is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. numberanalytics.com The oxygen atom in the furan ring can donate electron density to the ring, activating it towards electrophilic attack. numberanalytics.com Electrophilic substitution on furan preferentially occurs at the 2- and 5-positions (the α-positions), as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. pearson.com

In the case of this compound, the existing substituents direct incoming electrophiles. The methyl group at the 5-position is an activating group, while the ester and chloromethyl groups are deactivating. The ester group at the 2-position is an electron-withdrawing group and directs incoming electrophiles to the meta-position (position 4), although the furan ring's inherent preference for α-substitution is a strong directing factor. The chloromethyl group at the 4-position also exerts an electron-withdrawing inductive effect. stackexchange.com Given these competing influences, predicting the precise regioselectivity of electrophilic aromatic substitution on this molecule is complex and would likely result in a mixture of products.

Furylogous Reactivity and Carbon Nucleophilicity Exhibited by Furoate Esters

The concept of "furylogous reactivity" describes the transmission of electronic effects through the furan ring, analogous to the vinylogous reactivity observed in acyclic systems. In certain furoate esters, deprotonation can lead to the formation of a carbon nucleophile. escholarship.org This reactivity is particularly relevant for derivatives of 5-(chloromethyl)furfural, a related bio-based platform molecule. escholarship.org

Interactive Data Table: Reactivity Summary

| Reaction Type | Reactant | Key Product Feature | Mechanistic Notes |

| Nucleophilic Substitution | Nitrogen Nucleophile (e.g., Azide) | Azidomethyl Group | SN2 mechanism |

| Nucleophilic Substitution | Oxygen Nucleophile (e.g., Phenol) | Aryl Ether Linkage | Base-catalyzed SN2 reaction |

| Electrophilic Substitution | Electrophile (e.g., Nitrating Agent) | Substituted Furan Ring | Regioselectivity influenced by existing substituents |

Organometallic Reagent Formation and Subsequent Transformations

The chloromethyl group in this compound provides a reactive handle for the formation of organometallic reagents, which can then undergo a variety of carbon-carbon bond-forming reactions. These transformations are pivotal for extending the carbon skeleton and introducing diverse structural motifs.

Direct Insertion for Organozinc Reagents (Reformatsky-type Reactions)

The direct insertion of zinc metal into the carbon-halogen bond of α-halo esters is the basis of the Reformatsky reaction, a powerful method for forming β-hydroxy esters. numberanalytics.com In the case of this compound, the chlorine atom is not on the α-carbon to the ester, but is benzylic-like due to its attachment to the furan ring, a concept referred to as a "furylogous" effect. Research has shown that chloromethylfuroates can indeed participate in Reformatsky-type reactions, leading to the formation of organozinc nucleophiles. escholarship.org These reactions typically involve treating the chloromethyl compound with activated zinc dust.

The resulting organozinc reagent, often termed a Reformatsky enolate, is generally less reactive than Grignard or organolithium reagents. This moderate reactivity allows for selective nucleophilic addition to aldehydes and ketones without attacking the ester functionality present in the molecule. numberanalytics.com The reaction mechanism involves the oxidative addition of zinc into the carbon-chlorine bond, followed by coordination to the carbonyl of an electrophile (e.g., an aldehyde or ketone) and subsequent rearrangement to form a new carbon-carbon bond. An acidic workup then yields the final β-hydroxy ester derivative. numberanalytics.com Studies on related 5-(chloromethyl)furfural (CMF) derivatives have demonstrated that these furan-based organozinc reagents can give high yields of carbonyl addition products. escholarship.org

Table 1: Reactivity of Organozinc Reagents in Reformatsky-type Reactions

| Organometallic Reagent | Electrophile | Product Type | Reference |

| Furan-derived Organozinc Halide | Aldehyde/Ketone | β-Hydroxy Ester Derivative | numberanalytics.comescholarship.org |

Cross-Coupling Reactions Involving Furan-Derived Organometallics

Organometallic compounds derived from furan precursors are valuable intermediates in cross-coupling chemistry, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. While specific examples for the organometallic reagent derived directly from this compound are not extensively documented in the reviewed literature, the principles of common cross-coupling reactions are applicable.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comwikipedia.org An organozinc reagent formed from this compound could potentially couple with various aryl, vinyl, or acyl halides. The functional group tolerance of Negishi coupling makes it an attractive possibility, as the ester moiety would likely remain intact. mit.edu

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To utilize this reaction, the chloromethyl group of the starting material would first need to be converted to an organoboron species. Alternatively, if the furan ring itself were halogenated, it could serve as the electrophilic partner for coupling with a suitable organoboron reagent. The reaction is known for its mild conditions and compatibility with a wide range of functional groups. libretexts.org

Other potential cross-coupling reactions for furan derivatives include the Heck reaction (coupling of an unsaturated halide with an alkene) and the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide), both typically palladium-catalyzed. wikipedia.org

Other Key Transformation Pathways

Beyond the formation of organometallic reagents, the chloromethyl and methyl ester moieties of this compound offer additional avenues for synthetic modification.

Reduction of the Chloromethyl Moiety to a Methyl Group

The conversion of the chloromethyl group to a methyl group is a key transformation that leads to the formation of Methyl 5-methyl-2-furoate. This reduction can be achieved through catalytic hydrogenation. For instance, research on the conversion of 5-(chloromethyl)-2-furaldehyde (CMF) has shown that derivatives can be transformed into their 5-methyl-2-furoic acid counterparts. One patented method describes the preparation of methyl 5-methyl-2-furoate from a CMF derivative in yields greater than 50% using a catalytic process.

Table 2: Reduction of Chloromethylated Furans

| Starting Material | Product | Reagents/Conditions | Yield | Reference |

| 5-(Chloromethyl)-2-furaldehyde derivative | Methyl 5-methyl-2-furoate | Catalyst, base, organic solvent, methanol (B129727), 32°C | >50% |

Modifications and Hydrolysis of the Methyl Ester Functionality

The methyl ester group of this compound can be readily modified, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is a common and generally irreversible process for converting esters to carboxylates. acs.org The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The resulting carboxylate salt can then be protonated in an acidic workup to yield the free carboxylic acid. This method is generally high-yielding. acs.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid. To drive the equilibrium toward the carboxylic acid product, a large excess of water is often used. Studies on the hydrolysis of substituted methyl benzoates in high-temperature water have shown that even sterically hindered esters can be hydrolyzed. Research on the hydrolysis of 5-methylfuran-2-yl derivatives has also demonstrated that the furan ring can be susceptible to opening under certain acidic conditions, leading to dione (B5365651) formation.

Table 3: General Conditions for Ester Hydrolysis

| Reaction | Reagents | General Conditions | Product | Reference |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating | Carboxylate Salt | acs.org |

| Acid-Catalyzed Hydrolysis | Aqueous Strong Acid (e.g., H₂SO₄, HCl) | Heating, excess water | Carboxylic Acid |

Advanced Applications of Methyl 4 Chloromethyl 5 Methyl 2 Furoate As a Precursor and Intermediate

As a Building Block in Complex Organic Synthesis

The utility of Methyl 4-(chloromethyl)-5-methyl-2-furoate in complex organic synthesis stems from its distinct functional groups. The chloromethyl group (-CH₂Cl) is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the construction of larger, more complex molecular architectures.

Similarly, the methyl ester group (-COOCH₃) can be hydrolyzed to a carboxylic acid or undergo transesterification, providing another handle for chemical modification. While specific synthetic pathways originating from this compound are not extensively documented in public literature, its close isomer, Methyl 5-(chloromethyl)-2-furoate, is recognized as a versatile building block. georganics.sk For instance, the isomer is used in the synthesis of conjugated hydroxamic acids and furan-2-carboxamide analogues. georganics.sk The reactivity of 5-(chloromethyl)furfural (CMF), a related bio-based platform molecule, has been explored for creating carbon nucleophiles, highlighting the synthetic potential of the chloromethyl-substituted furan (B31954) ring. escholarship.org This suggests that this compound can serve as a valuable scaffold for elaborating molecular complexity.

Development of Novel Monomers for Polymer Science

Furan derivatives are considered promising renewable precursors for high-performance polymers, offering a potential bio-based alternative to petroleum-derived monomers like terephthalic acid. researchgate.netresearchgate.net The investigation into furan-based polymers such as polyesters and polyamides is a rapidly growing field. researchgate.netresearchgate.net

Bio-based polyamides can be synthesized using furan-derived monomers, such as 2,5-furandicarboxylic acid (FDCA). dtic.mil The general strategy involves the polycondensation of a furan-based diacid with a diamine or, alternatively, the self-polymerization of a furan-containing amino acid. dtic.milyoutube.com For example, high molecular weight furan-based Kevlar analogs have been developed from the polymerization of FDCA and p-phenylenediamine. dtic.mil Another approach involves the synthesis of poly(5-aminomethyl-2-furoic acid) (PAMF), a semicrystalline polyamide made from a lignocellulose-derived monomer, which exhibits thermal properties comparable to commercial materials. stanford.edu

This compound could theoretically be converted into a polyamide monomer. For example, the chloromethyl group could be transformed into an amine or a second carboxylic acid function, yielding a diamine or diacid monomer, respectively, suitable for polymerization.

Table 1: Properties of Various Furan-Based Polyamides

| Polyamide Type | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Characteristics |

|---|---|---|---|---|

| Furan-Aramid | 2,5-Furandicarboxylic acid, p-Phenylenediamine | High Tg | N/A (Amorphous) | High thermal stability, limited solubility. dtic.mil |

| PA-6FT | FDCA-based oligomers, Terephthaloyl chloride | Variable | Variable | Furanic-aromatic copolyamides. researchgate.net |

| PAMF | 5-Aminomethyl-2-furoic acid (AMF) | ~135 °C | ~295 °C | Semicrystalline, comparable to commercial SAPs. stanford.edu |

This table presents data for representative furan-based polyamides to illustrate the range of properties achievable.

Furan-based polyesters are among the most promising bio-based polymers, with poly(ethylene furanoate) (PEF) being a leading example. acs.org These polyesters are typically synthesized through the polycondensation of a furanic diacid, like FDCA, or its ester equivalent (dimethyl furan-2,5-dicarboxylate), with a diol. mdpi.commdpi.com Another key furan-based monomer for polyesters is 2,5-bis(hydroxymethyl)furan (BHMF), a rigid diol. acs.org

This compound can be considered a precursor to polyester (B1180765) monomers. The ester group is already present, and the chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH). This transformation would yield a hydroxy-ester, which could be used in polyesterification reactions. Further oxidation of the methyl group at position 5 could potentially create a furan dicarboxylic acid derivative. The properties of the resulting polyesters, such as thermal stability and biodegradability, can be tailored by copolymerization with other monomers like succinates or adipates. mdpi.com

Table 2: Thermal Properties of Furan-Based Polyesters vs. PET

| Polymer | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Source |

|---|---|---|---|---|

| PET (Polyethylene terephthalate) | Terephthalic acid, Ethylene glycol | ~70-76 °C | ~250-260 °C | researchgate.net |

| PEF (Polyethylene furanoate) | 2,5-Furandicarboxylic acid, Ethylene glycol | ~85-89 °C | ~210-215 °C | researchgate.netacs.org |

| PPF (Polypropylene furanoate) | 2,5-Furandicarboxylic acid, 1,3-Propanediol | ~75-80 °C | ~170-180 °C | mdpi.com |

| PBF (Polybutylene furanoate) | 2,5-Furandicarboxylic acid, 1,4-Butanediol | ~45-50 °C | ~170-190 °C | mdpi.com |

This table provides a comparative overview of the thermal properties of common furan-based polyesters and their petroleum-based analog, PET.

The drive for sustainable polymer production focuses on creating bio-based materials with properties that can match or exceed those of their petrochemical counterparts. researchgate.net Poly(ethylene furanoate) (PEF) is often highlighted as a bio-based analog to poly(ethylene terephthalate) (PET), offering superior gas barrier properties, which is advantageous for packaging applications. researchgate.netmdpi.com The synthesis of PEF relies on the availability of high-purity 2,5-furandicarboxylic acid (FDCA), which can be produced from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgmdpi.com

Strategies for sustainable production involve optimizing the catalytic conversion of biomass to furanic platform molecules and their subsequent polymerization. rsc.org this compound represents a functionalized furan structure that fits within this strategy. Research into converting such derivatives into primary monomers like FDCA or BHMF is crucial for diversifying the feedstock pool for sustainable polymers. rsc.org

Components in Biofuel and Fuel Additive Formulations

Furan derivatives are being investigated not only as polymer precursors but also as potential biofuels and fuel additives. patsnap.com The structure of certain furans offers high energy density and favorable combustion properties. For example, 5-(chloromethyl)furfural (CMF), which shares the chloromethylfuran core with the title compound, is noted as a valuable precursor to a range of biofuels. escholarship.org The conversion of furanic aldehydes and esters into hydrocarbons or ethers can yield molecules suitable for blending with conventional fuels. While no direct application of this compound as a fuel component has been reported, its furanic structure suggests it belongs to a class of compounds with recognized potential in this area.

Precursors for Biologically Active Molecules and Pharmaceutical Intermediates

The furan ring is a structural motif found in numerous biologically active compounds. The functional handles on this compound allow for its use as a starting material or intermediate in the synthesis of complex molecules with potential pharmaceutical applications.

Although research specifically detailing the use of this compound as a pharmaceutical intermediate is limited, studies on its isomer, Methyl 5-(chloromethyl)-2-furoate, demonstrate the potential of this class of compounds. georganics.sk This isomer has been employed in the synthesis of:

Histone Deacetylase (HDAC) Inhibitors: These are potent anti-tumor agents. georganics.sk

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: These molecules are investigated for treating hormone-dependent cancers, such as prostate and breast cancer. georganics.sk

Positive Allosteric Modulators of NMDA Receptors: These have potential applications in treating neurological disorders. georganics.sk

The established utility of its isomer strongly suggests that this compound could similarly serve as a valuable precursor for novel, biologically active molecules, pending further synthetic exploration.

Synthesis of Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors)

Methyl 5-(chloromethyl)-2-furoate serves as a crucial building block in the creation of potent enzyme inhibitors, particularly those targeting histone deacetylases (HDACs). georganics.sk HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The development of HDAC inhibitors is a significant focus in oncology research.

The furan ring of Methyl 5-(chloromethyl)-2-furoate acts as a scaffold, a central molecular framework to which other functional groups can be attached. In the synthesis of HDAC inhibitors, the reactive chloromethyl group allows for the facile introduction of a linker and a zinc-binding group, which are characteristic features of many HDAC inhibitor pharmacophores. Specifically, it has been utilized in the synthesis of conjugated hydroxamic acids, which are known for their potent anti-tumor activities as HDAC inhibitors. georganics.sk

The general synthetic strategy involves nucleophilic substitution of the chloride in the chloromethyl group, followed by modifications to the methyl ester to introduce the hydroxamic acid moiety. This approach allows for the systematic variation of the inhibitor's structure to optimize its potency and selectivity for different HDAC isoforms.

Table 1: Key Moieties in Furan-Based HDAC Inhibitors

| Component | Function | Example Structure Fragment |

|---|---|---|

| Furan Ring | Scaffold/Core Structure | C₄H₂O |

| Linker | Connects Scaffold to Zinc-Binding Group | Alkyl or Aryl Chain |

Development of Receptor Modulators (e.g., NMDA Receptor Modulators)

The versatility of Methyl 5-(chloromethyl)-2-furoate extends to the synthesis of receptor modulators, which are compounds that can enhance or diminish the activity of a receptor. georganics.sk A notable application is its use as a starting material in the synthesis of furan-2-carboxamide analogues that act as novel positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors. georganics.sk

NMDA receptors are ion channels in the brain that are critical for synaptic plasticity, learning, and memory. Their dysfunction is associated with a range of neurological and psychiatric disorders. Positive allosteric modulators of NMDA receptors are of therapeutic interest as they can enhance receptor function without causing the excitotoxicity associated with direct agonists.

In these syntheses, the furan scaffold provided by Methyl 5-(chloromethyl)-2-furoate is functionalized to create complex molecules that can bind to allosteric sites on the NMDA receptor, thereby modulating its activity. The ability to readily modify the furan ring and its substituents allows for the fine-tuning of the pharmacological properties of the resulting modulators.

Novel Antagonists for Hormone-Dependent Pathologies

Methyl 5-(chloromethyl)-2-furoate has been instrumental in the development of novel antagonists for hormone receptors, which are pivotal in the treatment of hormone-dependent pathologies such as prostate and breast cancer. georganics.sk Specifically, it has been used in the synthesis of novel guanidine-derived non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. georganics.sk

GnRH receptor antagonists work by blocking the action of GnRH in the pituitary gland, which in turn suppresses the production of luteinizing hormone and follicle-stimulating hormone. This leads to a reduction in the levels of testosterone (B1683101) and estrogen, which can slow the growth of hormone-sensitive cancers.

The synthesis of these antagonists utilizes Methyl 5-(chloromethyl)-2-furoate to construct the core structure of the molecule. The furan moiety serves as a rigid scaffold upon which the guanidine (B92328) group and other necessary pharmacophoric elements are assembled. The resulting non-peptide antagonists offer potential advantages over peptide-based drugs, such as improved oral bioavailability and metabolic stability.

Table 2: Research Findings on Furan-Based GnRH Receptor Antagonists

| Feature | Description |

|---|---|

| Target | Gonadotropin-Releasing Hormone (GnRH) Receptor |

| Mechanism of Action | Receptor Antagonism |

| Therapeutic Area | Hormone-Dependent Pathologies (e.g., Prostate and Breast Cancer) |

| Role of Furan Intermediate | Provides a core scaffold for the synthesis of non-peptide antagonists. |

Building Blocks for HIV Protease Inhibitors

While direct application of this compound in the synthesis of HIV protease inhibitors is not prominently documented, the broader class of furan derivatives, particularly substituted tetrahydrofurans, are well-established as key building blocks. These furan-based structures serve as P2 ligands in a number of potent HIV-1 protease inhibitors. The design of these inhibitors focuses on creating molecules that can fit into the S2 subsite of the HIV-1 protease active site, promoting hydrogen bonding and van der Waals interactions with the enzyme's backbone atoms.

The general principle involves incorporating the furan ring system into the inhibitor's structure to enhance its binding affinity and specificity for the viral protease. The stereochemistry of the substituted furan ring is often crucial for potent inhibitory activity. While the specific chloromethyl furoate ester is not a direct example, the underlying furan chemistry is a validated strategy in the development of antiretroviral therapies.

Synthesis of Renewable Colorants and Dyes

The pursuit of sustainable alternatives to petrochemical-based products has led to increased interest in biomass-derived platform molecules for the synthesis of functional materials, including dyes. Furan derivatives, obtainable from renewable resources like carbohydrates, are promising precursors for colorants. Although the direct use of this compound in dye synthesis is not widely reported, related furan compounds are actively being explored for this purpose.

For instance, 5-(chloromethyl)furfural (CMF), a closely related furan derivative, can be used to generate nucleophiles that react with various electrophiles to produce a range of colored compounds. The chemistry often involves Knoevenagel condensation reactions with aromatic aldehydes to create extended conjugated systems, which are responsible for the absorption of visible light and thus the color of the dye. These bio-based synthetic colorants have shown potential for applications in the textile industry. escholarship.org The furan ring is an integral part of the chromophore in these dyes, and its substitution pattern can be altered to tune the color and other properties of the final product.

Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to determine the number of different types of protons and their neighboring environments in the Methyl 4-(chloromethyl)-5-methyl-2-furoate molecule. The expected ¹H NMR spectrum would show distinct signals for the methyl ester protons (-OCH₃), the methyl group protons on the furan (B31954) ring (-CH₃), the chloromethyl group protons (-CH₂Cl), and the proton on the furan ring. The chemical shift (δ, in ppm), splitting pattern (singlet, doublet, etc.), and integration value of each signal would provide crucial information for assigning the structure.

Hypothetical ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| Furan-H | 7.0 - 7.2 | Singlet | 1H |

| -CH₂Cl | 4.6 - 4.8 | Singlet | 2H |

| Furan-CH₃ | 2.2 - 2.4 | Singlet | 3H |

Note: This is a hypothetical table based on typical chemical shifts for similar functional groups. Actual experimental data is not available.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms in a molecule and to probe the carbon framework. For this compound, one would expect to observe distinct signals for the carbonyl carbon of the ester, the carbons of the furan ring, the methyl ester carbon, the furan-bound methyl carbon, and the chloromethyl carbon.

Hypothetical ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 158 - 162 |

| Furan C-2 | 145 - 150 |

| Furan C-5 | 150 - 155 |

| Furan C-3 | 115 - 120 |

| Furan C-4 | 125 - 130 |

| -OCH₃ | 51 - 53 |

| -CH₂Cl | 35 - 40 |

| Furan-CH₃ | 12 - 15 |

Note: This is a hypothetical table based on typical chemical shifts for similar functional groups. Actual experimental data is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to confirm the position of the single furan proton relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be critical in confirming the placement of the chloromethyl group at the C4 position and the methyl group at the C5 position by observing correlations from the protons of these groups to the carbons of the furan ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum. The retention time from the GC would be a characteristic of the compound under specific chromatographic conditions, while the mass spectrum would show the molecular ion peak and a unique fragmentation pattern that could be used for identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₉ClO₃), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table of Mentioned Compounds

| Compound Name | Systematic Name | Molecular Formula | Structure |

|---|---|---|---|

| This compound | Methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate | C₈H₉ClO₃ | Image of the chemical structure of this compound |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Modern IR analysis is predominantly carried out using Fourier Transform Infrared (FTIR) spectrometers, often coupled with an Attenuated Total Reflectance (ATR) accessory. This combination, known as ATR-FTIR, allows for the rapid analysis of solid or liquid samples with minimal preparation. nih.gov For "Methyl 5-(chloromethyl)-2-furoate," the IR spectrum provides clear evidence of its key structural features. nih.gov

The spectrum is characterized by several key absorption bands that confirm the presence of the ester and the substituted furan ring. The most prominent peak arises from the carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by conjugation with the furan ring. nih.govebi.ac.uk Further confirmation of the ester functionality comes from the C-O-C stretching vibrations, which typically appear in the 1150-1250 cm⁻¹ range. ebi.ac.uk

Vibrations associated with the furan ring and the chloromethyl group also produce characteristic signals. The C-Cl stretching vibration of the chloromethyl group is typically observed in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. The presence of the furan ring is indicated by C=C stretching bands and C-H aromatic stretching vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Ester C-O | C-O-C Stretch | 1150 - 1250 |

| Furan Ring | C=C Stretch | ~1560 - 1620 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Table 1: Characteristic Infrared Absorption Bands for Methyl 5-(chloromethyl)-2-furoate.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is fundamental to the separation, isolation, and quantification of "Methyl 5-(chloromethyl)-2-furoate" from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. wikipedia.org Given that "Methyl 5-(chloromethyl)-2-furoate" is a volatile ester, GC is a suitable method for its analysis. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.

In research settings, GC is frequently coupled with a mass spectrometer (GC-MS), which provides mass information for the eluted components, allowing for highly confident identification. nih.gov The NIST Mass Spectrometry Data Center, for instance, has a reference spectrum for "Methyl 5-(chloromethyl)-2-furoate" obtained by GC-MS, which serves as a benchmark for its identification in experimental samples. nih.gov This technique is particularly useful for monitoring reaction progress and identifying byproducts in syntheses involving this furoate ester.

For the analysis of "Methyl 5-(chloromethyl)-2-furoate" and its non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Specific methods for the separation of "Methyl 5-(chloromethyl)-2-furoate" have been developed. One such method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. acs.org The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. acs.org For applications requiring compatibility with mass spectrometry (LC-MS), the phosphoric acid is typically replaced with a volatile acid, such as formic acid. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. acs.org

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | Purity analysis, preparative separation |

Table 2: Exemplary HPLC Method for Methyl 5-(chloromethyl)-2-furoate Analysis. acs.org

X-ray Crystallography for Solid-State Molecular Structure and Conformation

In a crystallographic experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For complex molecules like Fluticasone Furoate, this analysis reveals the preferred conformation of the furoate ester group and how it engages in intermolecular interactions, such as hydrogen bonds and other weak contacts, which dictate the crystal packing. nih.gov Such studies are crucial for understanding the relationship between molecular structure and the physical properties of the solid material. Related techniques like microcrystal electron diffraction (MicroED) can be used when only very small crystals are available. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Methyl 4 Chloromethyl 5 Methyl 2 Furoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT offers a balance between computational cost and accuracy, making it a standard tool for studying furan (B31954) derivatives. researchgate.netglobalresearchonline.net

A DFT analysis of Methyl 4-(chloromethyl)-5-methyl-2-furoate would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For furan derivatives, these orbitals are typically delocalized across the π-system of the ring. globalresearchonline.net

Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution on the molecule's surface. These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential would be expected around the oxygen atoms of the ester and furan ring, as well as the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution by calculating the partial atomic charges on each atom. This reveals the electron-donating or withdrawing effects of the substituents. The chloromethyl, methyl, and methyl ester groups will influence the electron density of the furan ring, affecting its aromaticity and reactivity. researchgate.netnih.gov

Table 1: Hypothetical DFT Calculation Results for this compound

This table illustrates the type of data that would be generated from DFT calculations. The values are for demonstrative purposes only.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 2.8 D | Measures overall polarity of the molecule |

| NBO Charge on Cl | -0.15 e | Quantifies the partial negative charge on the chlorine atom |

DFT calculations are instrumental in mapping out the reaction pathways for chemical transformations. rsc.org For this compound, a key reaction of interest is nucleophilic substitution at the chloromethyl group, a common transformation for benzylic-like halides.

By modeling the reaction with a nucleophile (e.g., hydroxide, cyanide), the entire energy profile can be calculated. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition state . The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Such studies could determine whether the substitution proceeds via an SN1 or SN2 mechanism, providing insights that are fundamental for synthetic planning. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its dynamic behavior.

Conformational Analysis: The molecule has several rotatable bonds, primarily around the ester group and the chloromethyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or solvent molecules.

Intermolecular Interactions: In a simulated bulk environment, MD can predict how molecules of this compound interact with each other. It can quantify intermolecular forces like van der Waals forces and dipole-dipole interactions, which are essential for predicting physical properties like boiling point, density, and solubility.

Quantitative Structure-Activity Relationships (QSAR) in Derived Biologically Active Compounds

Should derivatives of this compound be synthesized and tested for biological activity (e.g., as antimicrobial or antifungal agents), Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.govnih.gov QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study would involve:

Creating a Dataset: Synthesizing a library of derivatives by modifying the parent molecule and measuring their biological activity (e.g., IC50 values).

Calculating Descriptors: For each molecule in the library, a set of numerical descriptors would be calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is built that correlates the descriptors with the observed biological activity. digitaloceanspaces.com

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov

Table 2: Example of a QSAR Data Table for Furan Derivatives

This table is a hypothetical representation used to build a QSAR model.

| Compound | logP (Hydrophobicity) | Molecular Weight | Electronic Energy | pIC50 (Activity) |

| Derivative 1 | 2.1 | 205.5 | -850 Ha | 5.2 |

| Derivative 2 | 2.5 | 220.6 | -890 Ha | 5.8 |

| Derivative 3 | 1.8 | 198.4 | -835 Ha | 4.9 |

| Derivative 4 | 2.9 | 235.7 | -910 Ha | 6.1 |

Predictive Modeling for Material Properties and Polymer Design

Furan-based molecules are recognized as valuable bio-based monomers for creating novel polymers. dntb.gov.uarsc.orgresearchgate.net The bifunctional nature of this compound (with its reactive chloromethyl group and ester group) makes it a candidate for polymerization.

Predictive modeling, often using Quantitative Structure-Property Relationship (QSPR) techniques, can forecast the properties of polymers derived from this monomer. researchgate.net By calculating descriptors for the monomer unit, models can estimate properties of the resulting polymer, such as:

Glass Transition Temperature (Tg): A key parameter for determining the thermal operating range of a polymer. nih.gov

Mechanical Properties: Including tensile strength and modulus.

Thermal Stability: The temperature at which the polymer begins to degrade. researchgate.net

These predictive models help in the rational design of new polymers, allowing chemists to tailor the monomer structure to achieve desired material characteristics before committing to extensive laboratory synthesis and testing. rsc.orgresearchgate.net

Future Research Directions and the Role of Methyl 4 Chloromethyl 5 Methyl 2 Furoate in a Circular Economy

Development of More Efficient and Selective Synthetic Routes

A primary challenge and a crucial area for future research is the development of efficient and highly selective methods for synthesizing Methyl 4-(chloromethyl)-5-methyl-2-furoate. The regioselective functionalization of substituted furans is a known synthetic hurdle. nih.gov Research would need to address the precise placement of the chloromethyl group at the C4 position while the C5 position is occupied by a methyl group.

Key research objectives would include:

Regiocontrolled Chloromethylation: Investigating chloromethylation reactions on a precursor like methyl 5-methyl-2-furoate. This would involve screening various chloromethylating agents and reaction conditions to prevent the formation of isomeric byproducts.

Multi-step, High-Yield Pathways: Designing synthetic sequences from more readily available furan (B31954) precursors. This could involve strategies where functional groups are introduced sequentially, offering greater control over the final structure.

Avoiding Hazardous Reagents: Aligning with green chemistry principles, research should aim to move away from harsh or toxic reagents traditionally used in chloromethylation, exploring milder and safer alternatives.

The synthesis of related compounds, such as 2,3- and 2,4-functionalized furans, has proven difficult with conventional methods, highlighting the need for novel catalytic approaches, potentially involving phosphine-palladium catalysis or other advanced organometallic systems. nih.gov

Broadening the Spectrum of Applications in High-Value Chemical Production

The chemical structure of this compound, featuring a reactive chloromethyl group and an ester moiety, makes it a prime candidate for a versatile building block. The chloromethyl group can be readily converted into other functional groups, opening pathways to a wide array of derivatives. Future research into its applications could be a significant value driver.

Potential areas of exploration include:

Pharmaceutical Intermediates: Functionalized furan cores are present in numerous biologically active compounds. nih.gov Research could explore the use of this molecule as a scaffold to synthesize new derivatives for evaluation as potential anticancer agents or other therapeutics. nih.gov

Specialty Polymers: Furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are being developed as bio-based alternatives to petroleum-derived monomers like terephthalic acid for producing polymers like PEF (polyethylene furanoate). acs.org The unique substitution pattern of this compound could be exploited to create novel polymers with tailored properties.

Agrochemicals: The furan ring is a component of some agrochemicals. The specific reactivity of this compound could be leveraged to develop new herbicides, fungicides, or pesticides with potentially novel modes of action.

The well-documented versatility of the related compound 5-(chloromethyl)furfural (CMF) as a precursor to biofuels and specialty chemicals serves as a strong indicator of the potential locked within the chloromethyl furan scaffold. escholarship.org

Integration into Biorefinery Concepts for Sustainable Chemical Manufacturing

A major focus of the modern chemical industry is the integration of bio-based feedstocks into existing value chains. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform molecules derivable from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.gov An integrated biorefinery model envisions using all fractions of biomass to produce a spectrum of valuable products, from fuels to chemicals. wisconsin.edursc.org

Future research should investigate the possibility of producing this compound within a biorefinery framework. This would involve:

Biomass-to-Furan Pathways: Developing synthetic routes that start from biomass-derived platform molecules. For example, pathways could be envisioned starting from 2-methylfuran, which can be produced from furfural. dtu.dk

Circular Economy Contribution: Establishing this compound as a bio-based building block would contribute to a circular economy by reducing reliance on fossil fuels. Its derivatives could be designed for biodegradability or recyclability, further enhancing their sustainability profile.

Process Intensification: Research into continuous flow processes and high-yield conversion methods would be essential to make its production economically viable and environmentally sound, similar to efforts made for producing CMF.

The ultimate goal is to create a seamless pathway from raw, non-food biomass to valuable, functional chemicals, with furan intermediates playing a central role. rsc.org

Exploration of Catalyst Systems for Enhanced Reactivity and Green Processes

Catalysis is fundamental to sustainable chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions. frontiersin.org The future development of this compound for any application will depend heavily on identifying and optimizing suitable catalyst systems.

Key areas for catalytic research include:

Heterogeneous Catalysts: Developing solid catalysts (e.g., zeolites, supported metal catalysts) for both the synthesis of the molecule and its subsequent conversions. frontiersin.org These catalysts are preferred for their ease of separation and potential for reuse, which aligns with green chemistry principles.

Biocatalysis: Exploring the use of enzymes for specific transformations. acs.org Enzymatic polymerizations, for instance, offer a sustainable route to polymers under mild conditions, avoiding toxic chemicals. acs.org

Organocatalysis: Investigating the use of small organic molecules as catalysts, which can offer unique reactivity and selectivity, particularly in asymmetric synthesis.

The choice of catalyst will be critical for controlling reaction pathways, maximizing yields, and minimizing the environmental footprint of processes involving this promising furan derivative.

Data Tables

Table 1: Hypothetical Future Research Goals for this compound

| Research Area | Primary Objective | Key Challenges | Potential Impact |

| Selective Synthesis | Develop a high-yield, one-pot synthesis from a common furan precursor. | Achieving high regioselectivity (C4 vs. other positions); avoiding over-chlorination. | Enables large-scale availability for application development. |

| Polymer Science | Synthesize and characterize novel polyesters or polyamides using it as a monomer. | Ensuring high purity of the monomer; controlling polymerization to achieve desired molecular weight. | Creation of new bio-based polymers with unique thermal or mechanical properties. |

| Pharmaceutical Discovery | Create a library of amine and amide derivatives for anticancer screening. | Managing the reactivity of the chloromethyl group; purification of diverse derivatives. | Identification of new lead compounds for drug development. nih.gov |

| Green Catalysis | Develop a recyclable solid acid catalyst for its conversion into other fine chemicals. | Catalyst deactivation; balancing acidity for desired reaction without side reactions. | Reduces process waste and improves economic feasibility in a biorefinery context. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-(chloromethyl)-5-methyl-2-furoate, and how can intermediates be stabilized?

- Methodological Answer : Synthesis often involves halogenation or esterification of furan precursors. For example, chloromethylation of methyl-substituted furan derivatives may require controlled temperatures (e.g., 0–5°C) to avoid side reactions. Stabilizing intermediates like 2-(chloromethyl)tetrahydrofuran derivatives (common in similar syntheses) can be achieved using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis .

Q. What safety protocols are critical for handling this compound, given its structural analogs' hazards?

- Methodological Answer : This compound likely shares reactivity risks with chloromethyl ethers, such as corrosivity and flammability. Key protocols include:

- Storage in airtight containers at –20°C for long-term stability .

- Use of spark-resistant tools and grounded equipment during transfers .

- Mandatory PPE (gloves, goggles) and fume hoods to prevent inhalation or dermal contact .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Chromatography (flash or column) with silica gel and ethyl acetate/hexane gradients (e.g., 3:7 ratio) effectively separates polar impurities. For crystalline intermediates, recrystallization in ethanol or methanol at low temperatures improves yield .

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to assign chloromethyl and methyl-furan signals .

- X-ray crystallography : Single-crystal analysis confirms bond angles and substituent positions, critical for distinguishing regioisomers .

Q. How should researchers address contradictions in reported reactivity data, such as unexpected byproducts during alkylation?

- Methodological Answer :

- Mechanistic analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Byproduct characterization : LC-MS or GC-MS can detect trace impurities, while DFT modeling explains steric or electronic factors favoring side reactions .

Q. What computational approaches are suitable for predicting the thermochemical properties of this compound?

- Methodological Answer :

- Thermodynamic simulations : Gaussian or ORCA software calculates enthalpy of formation () using group additivity or ab initio methods .

- Reactivity modeling : Molecular dynamics (MD) simulations assess solvent effects on reaction pathways, such as solvolysis in polar aprotic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.